molecular formula C13H8FN3O2S B2488544 N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-86-7

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2488544
CAS No.: 851943-86-7
M. Wt: 289.28
InChI Key: YSIBSTCDXPYBEC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

Thiazolopyrimidine derivatives, a class to which this compound belongs, have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities . This suggests that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . This suggests that the compound may interact with its targets through a mechanism similar to that of purine analogs, which often act as competitive inhibitors of enzymes.

Biochemical Pathways

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolopyrimidine derivatives , it can be inferred that the compound may affect pathways related to cell proliferation, bacterial growth, and inflammation.

Pharmacokinetics

A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives , suggesting that the compound may have favorable absorption and distribution properties.

Result of Action

Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolopyrimidine derivatives , it can be inferred that the compound may induce cell death in tumor cells, inhibit bacterial growth, and reduce inflammation.

Action Environment

The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature , suggesting that the compound may be stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Biological Activity

N-(2-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a notable compound within the thiazolopyrimidine family, recognized for its diverse biological activities. This review focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core with a fluorophenyl substituent, which is critical for its biological activity. The molecular formula is C13H8FN3O2SC_{13}H_{8}FN_{3}O_{2}S, and it has a molecular weight of approximately 289.2849 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and bioavailability.

Biological Activity Overview

This compound exhibits several biological activities:

  • Anticancer Activity :
    • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed IC50 values ranging from 10 to 20 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. Inhibition assays revealed IC50 values around 0.04 µM, comparable to celecoxib, a widely used anti-inflammatory drug .
  • Enzyme Inhibition :
    • Molecular docking studies suggest that this compound binds effectively to human acetylcholinesterase (hAChE), demonstrating potential as a treatment for Alzheimer's disease with IC50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thiazolopyrimidine structure allows for effective binding to various enzymes involved in cancer progression and inflammatory pathways.
  • Cell Signaling Modulation : It influences key signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
  • Gene Expression Alteration : Studies indicate that the compound affects the expression of genes associated with cell survival and inflammation.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer IC50 (µM)COX-2 Inhibition IC50 (µM)hAChE Inhibition IC50 (µM)
N-(2-fluorophenyl)-5-oxo-5H-thiazolo10 - 200.04Low micromolar
Doxorubicin11.26 - 23.47Not applicableNot applicable
CelecoxibNot applicable0.04Not applicable

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Neuroprotective Effects : In models of neurodegeneration, this compound showed promise in reducing neuroinflammation and promoting neuronal survival in vitro.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-9-3-1-2-4-10(9)16-11(18)8-7-15-13-17(12(8)19)5-6-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIBSTCDXPYBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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